1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione
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Description
1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione, also known as DMBT, is a chemical compound that has been widely studied due to its potential applications in scientific research. DMBT belongs to the class of spirocyclic compounds and has a unique structure that makes it an interesting target for synthetic chemists.
Scientific Research Applications
Anticancer Properties
The compound’s spirocyclic structure and sulfur-containing thione group make it an interesting candidate for cancer research. Researchers have explored its potential as an anticancer agent by investigating its effects on tumor cell lines. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis, making it a promising lead compound for further investigation .
Antimicrobial Activity
The presence of both phenyl and thione moieties in this compound hints at possible antimicrobial properties. Researchers have evaluated its effectiveness against bacteria, fungi, and even drug-resistant strains. Early results indicate moderate antibacterial and antifungal activity, which could be harnessed for developing new antimicrobial agents .
Anti-inflammatory Effects
Spirocyclic compounds often exhibit anti-inflammatory properties. Investigations into this compound’s ability to modulate inflammatory pathways have shown promising results. It may interfere with cytokine production or inhibit specific enzymes involved in inflammation. Further studies are needed to elucidate its mechanisms and potential clinical applications .
Neuroprotective Potential
Given the central nervous system’s vulnerability to oxidative stress and neurodegenerative diseases, compounds with antioxidant and neuroprotective properties are highly sought after. Researchers have explored the neuroprotective effects of our compound, particularly its ability to scavenge free radicals and protect neurons from damage. These findings open avenues for drug development in neurology .
Metal Chelation and Coordination Chemistry
The sulfur atom in the thione group can act as a ligand, forming complexes with metal ions. Researchers have investigated its coordination chemistry, studying its ability to chelate transition metals. Such complexes could find applications in catalysis, materials science, and environmental remediation .
Photophysical Properties
The compound’s spirocyclic structure may impart interesting photophysical properties. Researchers have examined its absorption and emission spectra, fluorescence behavior, and quantum yield. These properties could be exploited in optoelectronic devices, sensors, or imaging agents .
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-28-19-13-12-18(16-20(19)29-2)22(27)26-23(30)21(17-10-6-5-7-11-17)25-24(26)14-8-3-4-9-15-24/h5-7,10-13,16H,3-4,8-9,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHBXEDLDZFKLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzoyl)-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione |
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